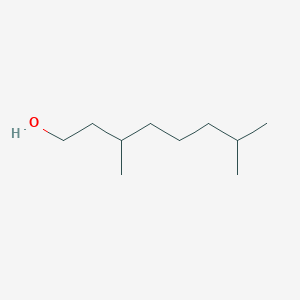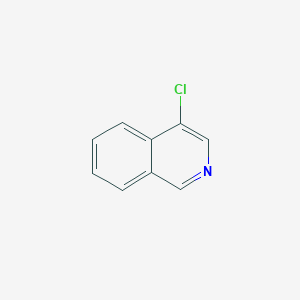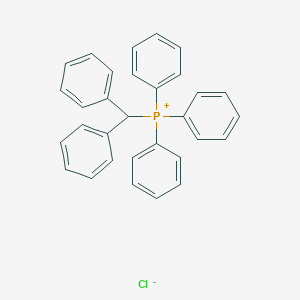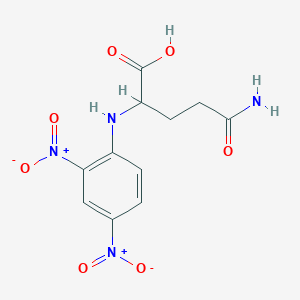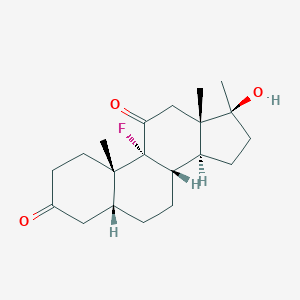
Androstane-3,11-dione, 9-fluoro-17-hydroxy-17-methyl-, (5beta,17beta)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Androstane-3,11-dione, 9-fluoro-17-hydroxy-17-methyl-, (5beta,17beta)-, commonly known as fluoxymesterone, is a synthetic androgenic steroid that has been used in various scientific research applications. It is known for its ability to increase muscle mass and strength, making it a popular choice among athletes and bodybuilders.
Mécanisme D'action
Fluoxymesterone works by binding to androgen receptors in the body, which are found in various tissues including muscle, bone, and the brain. Once bound, it activates these receptors, which then stimulate the production of proteins that are responsible for muscle growth and development.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of fluoxymesterone include increased muscle mass and strength, increased bone density, and improved male fertility. It also has the potential to improve cognitive function and mood.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using fluoxymesterone in lab experiments is its ability to increase muscle mass and strength, making it a useful tool for studying muscle growth and development. However, its use is limited by its potential side effects, which include liver toxicity, cardiovascular disease, and an increased risk of prostate cancer.
Orientations Futures
For research on fluoxymesterone include studies on its effects on cognitive function and behavior, as well as its potential use in the treatment of muscle wasting diseases and other medical conditions. Additionally, there is a need for further research on its safety and potential side effects, particularly in long-term use.
Méthodes De Synthèse
Fluoxymesterone is synthesized by the reaction of 9α-fluoro-11β-hydroxy-17α-methyl-4-androstene-3,17-dione with hydrogen peroxide in the presence of a catalyst. This reaction produces 9α-fluoro-11β-hydroxy-17α-methyl-4-androstene-3,17-dione-11-hydroperoxide, which is then reduced to fluoxymesterone using a reducing agent such as sodium borohydride.
Applications De Recherche Scientifique
Fluoxymesterone has been used in various scientific research applications, including studies on muscle growth and development, bone density, and male fertility. It has also been used in studies on the effects of androgens on the brain and behavior.
Propriétés
Numéro CAS |
1584-44-7 |
|---|---|
Nom du produit |
Androstane-3,11-dione, 9-fluoro-17-hydroxy-17-methyl-, (5beta,17beta)- |
Formule moléculaire |
C20H29FO3 |
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
(5R,8S,9R,10S,13S,14S,17S)-9-fluoro-17-hydroxy-10,13,17-trimethyl-2,4,5,6,7,8,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C20H29FO3/c1-17-8-6-13(22)10-12(17)4-5-15-14-7-9-19(3,24)18(14,2)11-16(23)20(15,17)21/h12,14-15,24H,4-11H2,1-3H3/t12-,14+,15+,17+,18+,19+,20+/m1/s1 |
Clé InChI |
JCWFUXZGBIJXTA-XEWLNOQQSA-N |
SMILES isomérique |
C[C@]12CCC(=O)C[C@H]1CC[C@@H]3[C@@]2(C(=O)C[C@]4([C@H]3CC[C@]4(C)O)C)F |
SMILES |
CC12CCC(=O)CC1CCC3C2(C(=O)CC4(C3CCC4(C)O)C)F |
SMILES canonique |
CC12CCC(=O)CC1CCC3C2(C(=O)CC4(C3CCC4(C)O)C)F |
Autres numéros CAS |
1584-44-7 |
Synonymes |
5.beta.-Androstane-3,11-dione, 9-fluoro-17.beta.-hydroxy-17-methyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



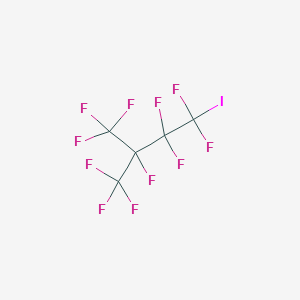
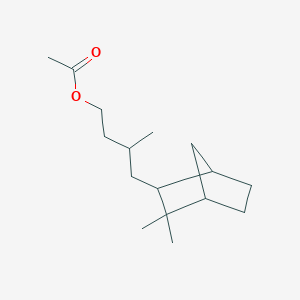
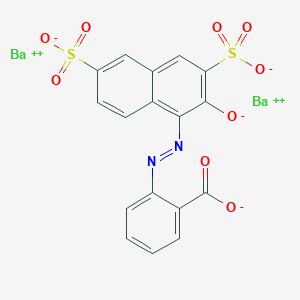
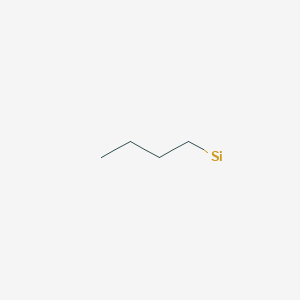
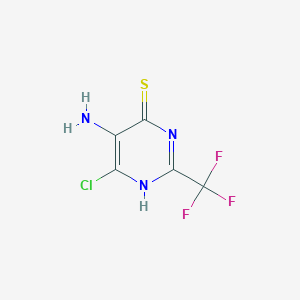
![Ethyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate](/img/structure/B75432.png)
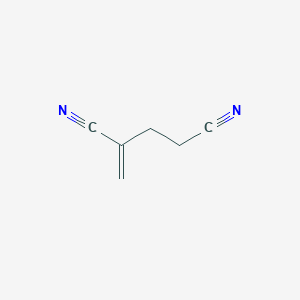
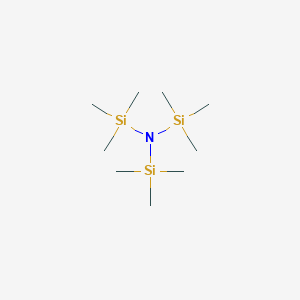
![(1S)-1-Phenyl-2-[(2S)-piperidin-2-yl]ethanol](/img/structure/B75436.png)

